molecular formula C19H29FN2O B4727553 2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one

2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one

Cat. No.: B4727553
M. Wt: 320.4 g/mol
InChI Key: XCEFNFKBHPJMDJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one typically involves a multi-step process. One common method includes the alkylation of piperazine with 3-fluorobenzyl chloride, followed by the reaction with 2-ethylhexanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

Scientific Research Applications

2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-[4-(3-fluorobenzyl)piperazin-1-yl]hexan-1-one stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its combination of the piperazine ring with the 3-fluorobenzyl and 2-ethylhexanone moieties provides a versatile scaffold for further modifications and applications in various fields .

Properties

IUPAC Name

2-ethyl-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2O/c1-3-5-8-17(4-2)19(23)22-12-10-21(11-13-22)15-16-7-6-9-18(20)14-16/h6-7,9,14,17H,3-5,8,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEFNFKBHPJMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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